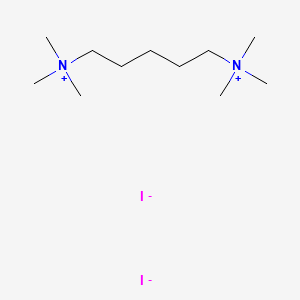
Pentamethonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentamethonium iodide is a quaternary ammonium compound known for its ganglionic blocking activity. It is primarily used in the treatment of hypertension and peripheral vascular diseases. The compound is characterized by its ability to block nerve impulses in autonomic ganglia, leading to vasodilation and a subsequent decrease in blood pressure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentamethonium iodide can be synthesized through the quaternization of pentamethylenediamine with methyl iodide. The reaction typically involves heating pentamethylenediamine with an excess of methyl iodide in an appropriate solvent, such as ethanol or acetone, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Pentamethonium iodide primarily undergoes substitution reactions due to the presence of quaternary ammonium groups. These reactions involve the replacement of iodide ions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include silver nitrate, which can replace iodide ions with nitrate ions, and sodium hydroxide, which can lead to the formation of hydroxide salts. The reactions are typically carried out in aqueous or alcoholic solutions at room temperature .
Major Products
The major products formed from the reactions of this compound include various quaternary ammonium salts, depending on the nucleophile used. For example, the reaction with silver nitrate produces pentamethonium nitrate, while the reaction with sodium hydroxide yields pentamethonium hydroxide .
Applications De Recherche Scientifique
Pentamethonium iodide has been extensively studied for its applications in various fields:
Mécanisme D'action
Pentamethonium iodide exerts its effects by blocking the transmission of nerve impulses in autonomic ganglia. This action is achieved through the competitive inhibition of acetylcholine at nicotinic receptors. By preventing acetylcholine from binding to these receptors, this compound inhibits the transmission of nerve impulses, leading to a decrease in sympathetic and parasympathetic activity. This results in vasodilation and a reduction in blood pressure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexamethonium iodide: Another ganglionic blocking agent with similar applications in the treatment of hypertension and peripheral vascular diseases.
Azamethonium bromide: A bisquaternary ammonium compound used for its ganglionic blocking properties.
Pentolinium tartrate: A quaternary ammonium compound with similar ganglionic blocking activity.
Uniqueness
Pentamethonium iodide is unique in its specific structure, which allows it to effectively block ganglionic transmission. Its ability to produce a prolonged ganglionic block with fewer side effects compared to other ganglionic blocking agents makes it a valuable compound in medical and research applications .
Propriétés
Numéro CAS |
5482-80-4 |
|---|---|
Formule moléculaire |
C11H28I2N2 |
Poids moléculaire |
442.16 g/mol |
Nom IUPAC |
trimethyl-[5-(trimethylazaniumyl)pentyl]azanium;diiodide |
InChI |
InChI=1S/C11H28N2.2HI/c1-12(2,3)10-8-7-9-11-13(4,5)6;;/h7-11H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
SRFSMBZBBSVMKO-UHFFFAOYSA-L |
SMILES canonique |
C[N+](C)(C)CCCCC[N+](C)(C)C.[I-].[I-] |
Numéros CAS associés |
2365-25-5 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


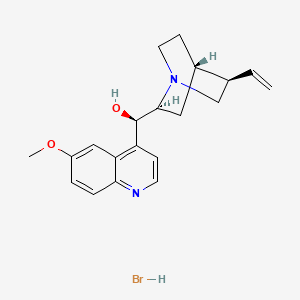
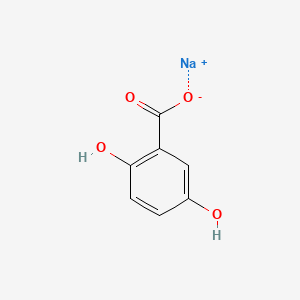
![(2S,3S,4R,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate](/img/structure/B10858380.png)
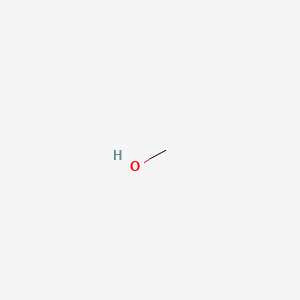
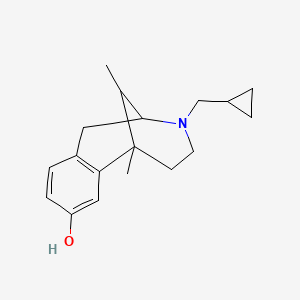
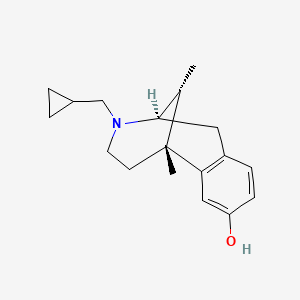
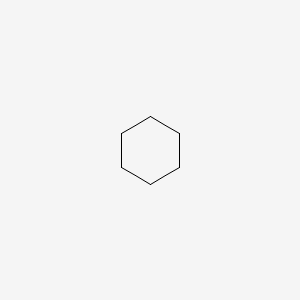

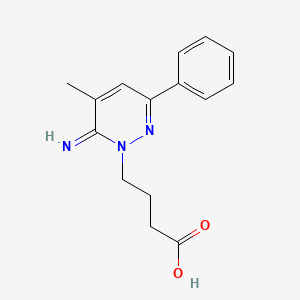
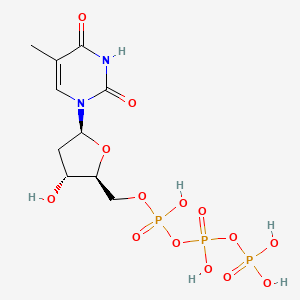
![(1S,4E,5'S,6S,6'S,8S,10R,11R,12S,14R,15S,16R,18Z,20E,22R,25S,27R,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10858454.png)

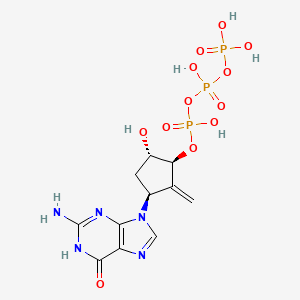
![[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B10858465.png)
